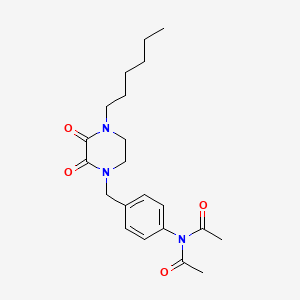
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group substituted with diacetylamino and a hexyl chain attached to a dioxopiperazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 4-aminobenzyl alcohol to form 4-diacetylaminobenzyl alcohol. This intermediate is then reacted with hexylamine to introduce the hexyl group. The final step involves the cyclization of the intermediate with a suitable reagent to form the dioxopiperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially at the para position relative to the diacetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine involves its interaction with specific molecular targets. The diacetylamino group can form hydrogen bonds with biological molecules, while the hexyl chain may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Acetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- 1-(4-Dimethylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- 1-(4-Methylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
Uniqueness
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine is unique due to the presence of the diacetylamino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzyl group, leading to variations in their properties and applications.
Propiedades
Número CAS |
77917-69-2 |
|---|---|
Fórmula molecular |
C21H29N3O4 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-acetyl-N-[4-[(4-hexyl-2,3-dioxopiperazin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H29N3O4/c1-4-5-6-7-12-22-13-14-23(21(28)20(22)27)15-18-8-10-19(11-9-18)24(16(2)25)17(3)26/h8-11H,4-7,12-15H2,1-3H3 |
Clave InChI |
VKRFFQFUQUAIST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl [(4-hydroxyanilino)methylidene]carbamate](/img/structure/B14440462.png)
![Benzenecarboximidic acid, N-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14440469.png)
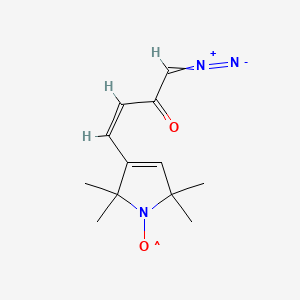
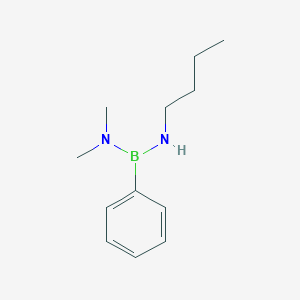
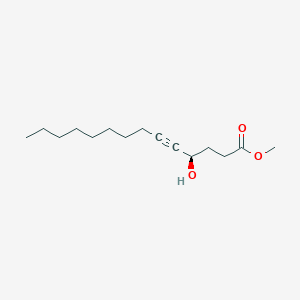
![6-(Butylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14440481.png)

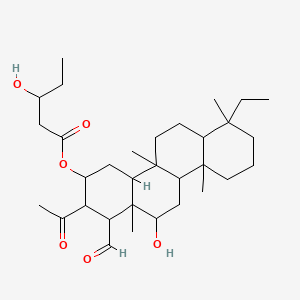
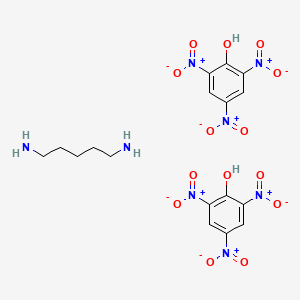
![2-[Hydroxy(2-methoxyphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B14440500.png)
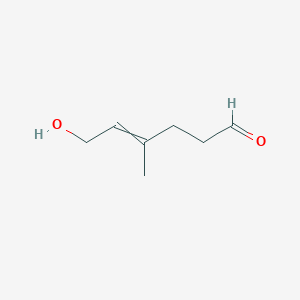
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)


